3-amino-N-(4-methoxyphenyl)propanamide
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Overview
Description
3-amino-N-(4-methoxyphenyl)propanamide is an organic compound with the molecular formula C10H14N2O2 It is characterized by the presence of an amino group, a methoxyphenyl group, and a propanamide moiety
Mechanism of Action
Target of Action
It has been found to exhibit antioxidant and anticancer activities , suggesting that it may interact with molecular targets involved in oxidative stress and cancer pathways.
Mode of Action
Its antioxidant activity suggests that it may interact with reactive oxygen species (ros) and reactive nitrogen species (nos), neutralizing them and preventing oxidative stress . Its anticancer activity could be due to interactions with cellular targets that inhibit the proliferation of cancer cells .
Biochemical Pathways
Given its antioxidant and anticancer activities, it may influence pathways related to oxidative stress and cell proliferation .
Result of Action
3-amino-N-(4-methoxyphenyl)propanamide has been found to exhibit antioxidant activity that is approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant . This suggests that it may effectively neutralize ROS and NOS, preventing oxidative stress and potentially protecting cells from damage . In addition, it has demonstrated anticancer activity, particularly against human glioblastoma U-87 cells .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a purity of 95% .
Cellular Effects
It is known that the compound has antioxidant activity and has been tested to be approximately 1.4 times higher than that of a well-known antioxidant ascorbic acid . Its anticancer activity was tested by MTT assay against human glioblastoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-methoxyphenyl)propanamide typically involves the reaction of 4-methoxyaniline with acrylonitrile, followed by hydrogenation and subsequent amidation. The reaction conditions often include the use of catalysts such as palladium on carbon for hydrogenation and acidic or basic conditions for the amidation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and automated control systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-methoxyphenyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like halides or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, primary amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-amino-N-(4-methoxyphenyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-methoxyphenyl)propanamide
- N-(4-methoxyphenyl)propanamide
- 3-[(2-methoxyphenyl)amino]propanamide
Uniqueness
3-amino-N-(4-methoxyphenyl)propanamide is unique due to the presence of both an amino group and a methoxyphenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-amino-N-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-5H,6-7,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZGQPNGBGISAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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